molecular formula C9H10O3 B147056 2-Hydroxy-1-(4-methoxyphenyl)ethanone CAS No. 4136-21-4

2-Hydroxy-1-(4-methoxyphenyl)ethanone

Cat. No.: B147056
CAS No.: 4136-21-4
M. Wt: 166.17 g/mol
InChI Key: YTOKFOPFITZGDM-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(4-methoxyphenyl)ethanone, also known as paeonol, is an organic compound with the molecular formula C9H10O3. It is a phenolic ketone that is naturally found in the root bark of the peony plant. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-1-(4-methoxyphenyl)ethanone can be synthesized through several methods. One common method involves the Fries rearrangement of phenyl acetate derivatives in the presence of aluminum chloride as a catalyst. The reaction typically occurs under anhydrous conditions and at elevated temperatures .

Industrial Production Methods: In industrial settings, the compound can be produced by the methylation of 2-hydroxyacetophenone using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-1-(4-methoxyphenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(4-methoxyphenyl)ethanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-Hydroxy-1-(4-methoxyphenyl)ethanone can be compared with other similar compounds such as:

    2-Hydroxy-4-methoxyacetophenone: Similar structure but different functional groups.

    2-Hydroxy-6-methoxybenzaldehyde: Similar phenolic structure but different functional groups.

    2-Hydroxy-4-isopropoxyphenyl-2-phenylethanone: Similar structure but different substituents.

Uniqueness: this compound is unique due to its combination of hydroxyl and methoxy groups, which contribute to its distinct pharmacological properties and reactivity .

Properties

IUPAC Name

2-hydroxy-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOKFOPFITZGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194307
Record name alpha-Hydroxy-4'-methoxyacetophenone
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4136-21-4
Record name 2-Hydroxy-1-(4-methoxyphenyl)ethanone
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Record name alpha-Hydroxy-4'-methoxyacetophenone
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Record name alpha-Hydroxy-4'-methoxyacetophenone
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Record name α-hydroxy-4'-methoxyacetophenone
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Synthesis routes and methods I

Procedure details

It is used in the synthesis of MOPMN, above, and was synthesized from 2-bromo-4'-methoxyacetophenone (Aldrich). The 2-bromo-4'-methoxyacetophenone was refluxed in 20% water and N-methyl-2-pyrrolidinone for 10 hours at 105° C. The product was extracted with ethylether, dried over MgSO4, the ether evaporated and the dry solid recrystallized before use. Melting point 98.5°-100.5° C. and the NMR corresponds to the product.
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Synthesis routes and methods II

Procedure details

4-Methoxyacetophenone (10 g; 66.59 mmol) was added to a solution of acetonitrile (350 ml), water (70 ml) and trifluoroacetic acid (TFA) (10.26 ml; 133.20 mmol). Then (bis(trifluoroacetoxy)iodo)benzene was added, and the reaction mixture was heated under reflux for 3 h. The acetonitrile was then stripped off in a rotary evaporator, and the reaction mixture was partitioned in NaHCO3 solution/CH2Cl2. After extraction with CH2Cl2 (2×), the combined organic phases were dried over MgSO4, and the solvent was removed in a rotary evaporator. Purification by column chromatography (CH2Cl2/MeOH 50:1) resulted in 2-hydroxy-1-(4-methoxyphenyl)ethanone (6.0 g; 36.1 mmol). MS: 167.15 (M+H); Rt: 0.83 min (method: gradient 0 min 96% H2O (0.05% TFA) 2.0 min 95% acetonitrile, 95% acetonitrile to 2.4 min, 4% acetonitrile 2.45 min; flow rate 1 ml/min; column 0.4 μL (YMC J'sphere ODS H80 20X2 1.4μ); 30° C.)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the Baker's yeast reduction of 2-Hydroxy-1-(4-methoxyphenyl)ethanone in this study?

A1: The research demonstrates that Baker's yeast can selectively reduce this compound, also known as p-methoxyphenacyl alcohol, into either (R)- or (S)-1-(4-Methoxyphenyl)ethane-1,2-diol by carefully controlling the incubation conditions. [] This is significant because it offers a biocatalytic route to produce optically active diols, which are valuable chiral building blocks for synthesizing compounds like chiral hydroxy acids. []

Q2: What alternative method to Baker's yeast reduction was explored in the paper for obtaining (S)-1-(4-Methoxyphenyl)ethane-1,2-diol?

A2: Aside from direct reduction of the ketone, the study also achieved the synthesis of (S)-1-(4-Methoxyphenyl)ethane-1,2-diol from its (R)-enantiomer. This was accomplished by a Mitsonobu reaction using the mono t-butyldimethylsilyl ether of the (R)-diol. [] This highlights the possibility of obtaining both enantiomers through different synthetic pathways.

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